molecular formula C19H17N3O5 B2700199 N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-4-isopropoxybenzamide CAS No. 921900-06-3

N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-4-isopropoxybenzamide

Cat. No.: B2700199
CAS No.: 921900-06-3
M. Wt: 367.361
InChI Key: SBWXKRSSQSRFBJ-UHFFFAOYSA-N
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Description

N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-4-isopropoxybenzamide is a synthetic chemical compound designed for advanced research applications. This molecule features a 1,3-benzodioxole moiety, a structural motif present in various biologically active compounds, linked to a 4-isopropoxybenzamide group via a 1,3,4-oxadiazole bridge. The 1,3,4-oxadiazole ring is a privileged scaffold in medicinal chemistry known for its metabolic stability and ability to participate in key hydrogen bonding interactions with biological targets, making it a valuable component in drug discovery . Compounds containing the benzo[d][1,3]dioxole group have demonstrated significant research value in diverse areas. For instance, similar structures have been investigated as potent auxin receptor agonists that promote root growth in plants by mimicking the action of natural plant hormones and enhancing root-related signaling pathways . Other benzodioxole derivatives have been developed as highly selective inhibitors for specific kinases, showing promise in pharmacological research , or as sensitive probes for the detection of heavy metal ions in analytical chemistry . This unique structural combination suggests potential for this compound to be explored as a novel agonist or inhibitor in high-throughput screening campaigns. Researchers can utilize it as a key intermediate in organic synthesis or as a probe for studying protein-ligand interactions, particularly where the 1,3-benzodioxole and oxadiazole pharmacophores are relevant. The product is provided for research purposes only and is not intended for diagnostic or therapeutic use. Researchers should conduct their own thorough characterization and biological testing to confirm its specific mechanism of action and research applications.

Properties

IUPAC Name

N-[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]-4-propan-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O5/c1-11(2)26-14-6-3-12(4-7-14)17(23)20-19-22-21-18(27-19)13-5-8-15-16(9-13)25-10-24-15/h3-9,11H,10H2,1-2H3,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBWXKRSSQSRFBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-4-isopropoxybenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Benzodioxole Moiety: This step involves the bromination of benzo[d][1,3]dioxole using N-bromosuccinimide (NBS) in the presence of a solvent like dimethylformamide (DMF).

    Construction of the Oxadiazole Ring: The brominated benzo[d][1,3]dioxole is then reacted with hydrazine hydrate to form the corresponding hydrazide, which is subsequently cyclized with carbon disulfide and potassium hydroxide to yield the oxadiazole ring.

    Attachment of the Isopropoxybenzamide Group: The oxadiazole intermediate is then coupled with 4-isopropoxybenzoyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-4-isopropoxybenzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the benzodioxole or oxadiazole rings are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination, followed by nucleophiles like amines or thiols for substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-4-isopropoxybenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-4-isopropoxybenzamide involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to the modulation of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Analogues with 1,3,4-Oxadiazole Cores

(a) Bis-1,3,4-oxadiazole Derivatives

Compounds such as 1,n-bis[5-(3-methoxy-4-hydroxy-5-nitrophenyl)-1,3,4-oxadiazol-2-yl]alkanes/benzene () share the oxadiazole core but lack the piperonyl and isopropoxybenzamide groups. These derivatives exhibit anti-inflammatory activity, suggesting that the oxadiazole ring itself contributes to bioactivity. However, their synthesis involves oxidative cyclization using chloramine-T, yielding lower anti-inflammatory potency compared to the target compound’s hypothetical profile .

(b) Piperonyl-Substituted Oxadiazoles

N-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)acetamide derivatives (e.g., ASN90, ) replace the 4-isopropoxybenzamide with a thiadiazole-acetamide group. ASN90 is a potent O-GlcNAcase inhibitor, highlighting the importance of the piperonyl group in enzyme binding. The substitution of oxadiazole with thiadiazole in ASN90 reduces metabolic stability but enhances target specificity .

Thiazole and Thiadiazole Derivatives

(a) Thiazole-Based Compounds

Compounds like 1-(Benzo[d][1,3]dioxol-5-yl)-N-(4-(4-methoxyphenyl)-5-(4-(pyrrolidin-1-yl)benzoyl)thiazol-2-yl)cyclopropane-1-carboxamide (74, ) feature thiazole rings instead of oxadiazoles. These exhibit lower synthetic yields (20% for compound 74 vs. hypothetical higher yields for the target compound) due to complex multi-step syntheses involving cyclopropanecarboxylic acid coupling. The thiazole core may reduce hydrogen-bonding capacity compared to oxadiazoles, impacting target affinity .

(b) Thiadiazole Derivatives

ASN90 () and LSN3316612 () incorporate thiadiazole rings with piperonyl groups. ASN90’s IC₅₀ for O-GlcNAcase inhibition is <10 nM, demonstrating that heterocycle choice (thiadiazole vs. oxadiazole) significantly modulates activity. The target compound’s oxadiazole core may offer improved metabolic stability over thiadiazoles, which are prone to enzymatic degradation .

Substituent Variability and Physicochemical Properties

(a) Benzamide Substituents
  • 4-Fluorophenyl (Compound 5c, ): Substituents like fluorine increase electronegativity, improving binding to aromatic pockets in enzymes. However, the fluorophenyl group in 5c results in a lower melting point (157–158°C) vs. the target compound’s expected higher melting point due to the isopropoxy group’s steric bulk .
(b) Piperonyl Modifications

Compounds such as 1-(Benzo[d][1,3]dioxol-5-yl)-N-(5-(4-methylbenzoyl)thiazol-2-yl)cyclopropanecarboxamide () replace the oxadiazole with a thiazole and cyclopropanecarboxamide. These modifications reduce synthetic yields (11–27%) and introduce conformational rigidity, which may limit target flexibility compared to the oxadiazole-based target compound .

Key Observations :

  • Oxadiazole derivatives (e.g., 5a) generally achieve higher yields (>80%) due to straightforward cyclization methods .
  • Thiazole/thiadiazole derivatives require multi-step syntheses, reducing yields (11–27%) .
  • Melting points correlate with substituent bulk; fluorophenyl groups (5c) lower melting points vs. isopropoxy groups .

Biological Activity

N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-4-isopropoxybenzamide is a compound of increasing interest in pharmacological research due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, focusing particularly on its anticancer and antioxidant properties.

Synthesis and Structural Characterization

The synthesis of this compound typically involves the reaction of benzo[d][1,3]dioxole derivatives with oxadiazole intermediates. The structure can be confirmed using various spectroscopic techniques such as NMR and mass spectrometry.

Chemical Structure

The chemical formula for this compound is C18H18N4O4C_{18}H_{18}N_{4}O_{4}, and its molecular weight is approximately 358.36 g/mol. The structure includes a benzo[d][1,3]dioxole moiety linked to an oxadiazole ring and an isopropoxybenzamide group.

Anticancer Activity

Recent studies have demonstrated that compounds containing the benzo[d][1,3]dioxole moiety exhibit significant anticancer properties. For instance, derivatives similar to this compound have shown promising results in various cancer cell lines.

Case Studies

  • Anticancer Mechanisms : Research indicates that these compounds may inhibit cancer cell proliferation by inducing apoptosis through pathways involving caspases and modulating the expression of Bcl-2 family proteins. For example, a study found that certain benzodioxole derivatives inhibited cell cycle progression in HepG2 liver cancer cells, suggesting they may serve as effective anticancer agents .
  • In Vitro Studies : In vitro assays have shown that related compounds exhibit IC50 values ranging from 2.38 µM to 9.12 µM across different cancer cell lines (HepG2, HCT116, MCF7) while demonstrating low cytotoxicity against normal cells (IC50 > 150 µM) . This selectivity is crucial for therapeutic applications.

Antioxidant Activity

The antioxidant potential of this compound has also been investigated. Compounds with similar structural features have shown significant free radical scavenging activity.

Antioxidant activity is often assessed using assays like DPPH (2,2-diphenyl-1-picrylhydrazyl) where the ability to reduce DPPH radicals correlates with potential protective effects against oxidative stress-related diseases .

Summary Table of Biological Activities

Activity Cell Line IC50 (µM) Remarks
Anticancer ActivityHepG22.38Significant inhibition observed
Anticancer ActivityHCT1161.54Comparable to standard drug doxorubicin
Anticancer ActivityMCF74.52Non-cytotoxic towards normal cells
Antioxidant ActivityDPPH AssayVariesEffective scavenging of free radicals

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